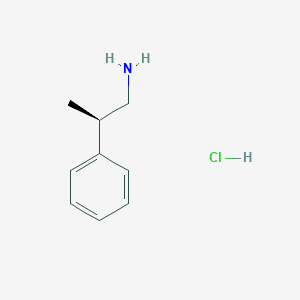

(R)-2-phenylpropan-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-2-phenylpropan-1-amine hydrochloride is a chiral amine compound with the molecular formula C9H14ClN It is commonly used in the synthesis of various pharmaceuticals and as an intermediate in organic chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-phenylpropan-1-amine hydrochloride typically involves the reduction of ®-2-phenylpropan-1-one using a suitable reducing agent such as lithium aluminum hydride or sodium borohydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Example Reaction:

- Reduction: ®-2-phenylpropan-1-one + NaBH4 → ®-2-phenylpropan-1-amine

- Salt Formation: ®-2-phenylpropan-1-amine + HCl → ®-2-phenylpropan-1-amine hydrochloride

Industrial Production Methods

In industrial settings, the production of ®-2-phenylpropan-1-amine hydrochloride often involves catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is preferred due to its efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-phenylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine can be oxidized to form the corresponding imine or nitrile.

Reduction: Further reduction can lead to the formation of secondary and tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Imine or nitrile derivatives.

Reduction: Secondary and tertiary amines.

Substitution: Various substituted amine derivatives.

Wissenschaftliche Forschungsanwendungen

®-2-phenylpropan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its effects on neurotransmitter systems and potential use in treating neurological disorders.

Medicine: Investigated for its stimulant properties and potential use in treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.

Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Wirkmechanismus

The mechanism of action of ®-2-phenylpropan-1-amine hydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release of norepinephrine and dopamine, leading to enhanced alertness and cognitive function. The compound binds to and inhibits the reuptake of these neurotransmitters, prolonging their action in the synaptic cleft.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-2-phenylpropan-1-amine hydrochloride: The enantiomer of ®-2-phenylpropan-1-amine hydrochloride with similar chemical properties but different biological activity.

Amphetamine: A structurally similar compound with potent stimulant effects.

Methamphetamine: Another structurally related compound with stronger stimulant properties and higher potential for abuse.

Uniqueness

®-2-phenylpropan-1-amine hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its enantiomer and other related compounds. Its selective action on neurotransmitter systems makes it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

(R)-2-phenylpropan-1-amine hydrochloride, commonly known as (R)-amphetamine hydrochloride, is a chiral amine that has garnered significant attention in pharmacological research due to its stimulant properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its significance in both clinical and research settings.

- Molecular Formula : C₉H₁₄ClN

- Molecular Weight : 171.67 g/mol

- Appearance : Colorless to pale yellow crystalline solid

- Solubility : Soluble in water

This compound acts primarily as a central nervous system (CNS) stimulant. Its biological activity is largely attributed to its ability to increase the levels of key neurotransmitters, particularly dopamine and norepinephrine, in the synaptic cleft. This is achieved through two main mechanisms:

- Reuptake Inhibition : The compound blocks the reuptake of dopamine and norepinephrine by neurons, prolonging their action in the synaptic cleft.

- Increased Release : It may also promote the release of these neurotransmitters from presynaptic neurons, enhancing their availability for receptor binding .

Biological Effects

The stimulant effects of (R)-amphetamine are associated with various physiological and psychological outcomes:

- Increased Alertness : Enhances focus and attention, making it useful in conditions such as Attention Deficit Hyperactivity Disorder (ADHD).

- Mood Elevation : Can induce feelings of euphoria due to elevated dopamine levels.

- Potential for Abuse : Classified as a Schedule II controlled substance due to its high potential for abuse and dependence.

Comparative Studies

Research comparing (R)-amphetamine with other compounds has provided insights into its unique pharmacological profile:

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| (S)-amphetamine | 51-64-9 | Enantiomer with different biological activity |

| Methamphetamine | 537-46-2 | More potent CNS effects and higher abuse potential |

Studies have shown that while (R)-amphetamine shares structural similarities with methamphetamine, it exhibits a distinct pharmacological profile that may lead to different therapeutic outcomes.

ADHD Treatment

A notable study demonstrated the efficacy of (R)-amphetamine in managing ADHD symptoms. Patients treated with this compound showed significant improvements in attention and hyperactivity compared to placebo groups. The study highlighted the importance of dosage in achieving optimal therapeutic effects while minimizing side effects .

Neurotransmitter Interaction

Another research effort focused on the interaction of (R)-amphetamine with serotonin receptors. While its primary action is on dopamine and norepinephrine systems, preliminary findings suggest potential modulation of serotonin pathways, albeit less pronounced than its effects on other neurotransmitters .

Eigenschaften

IUPAC Name |

(2R)-2-phenylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-8(7-10)9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVYOCJBEXSCQE-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC=CC=C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)C1=CC=CC=C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.